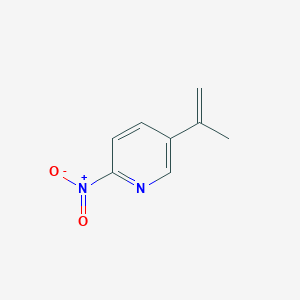

2-Nitro-5-(prop-1-en-2-yl)pyridine

描述

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine scaffold is a cornerstone in contemporary organic synthesis due to its versatile nature. It is a structural motif found in a vast array of naturally occurring compounds, including essential vitamins, coenzymes, and alkaloids. ntnu.no In the realm of medicinal chemistry, pyridine derivatives are of paramount importance, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021. nih.gov This prevalence is attributed to the pyridine ring's ability to enhance the solubility and bioavailability of less soluble molecules, a crucial factor in drug design. nih.gov

Furthermore, the pyridine ring's electronic nature, characterized by an electron-deficient system, influences its reactivity, making it a valuable building block for the synthesis of complex molecules. nih.gov Its derivatives are not only integral to pharmaceuticals but also find applications in agrochemicals, materials science as dyes and catalysts, and as ligands in coordination chemistry. nih.govacs.org

Strategic Roles of Nitro and Alkenyl Substituents in Molecular Design

The functionalization of the pyridine ring with various substituents dramatically expands its chemical space and utility. The nitro group (–NO₂) and alkenyl groups (containing a carbon-carbon double bond) are particularly strategic substituents that impart distinct properties to the parent molecule.

The nitro group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the pyridine ring. This electronic influence facilitates nucleophilic substitution reactions, making nitropyridines valuable intermediates in the synthesis of a wide range of functionalized molecules. nih.gov The nitro group itself can be a precursor to other nitrogen-containing functionalities, such as amino groups, which are pivotal in the construction of fused heterocyclic systems. nih.gov In the context of medicinal chemistry, nitro-containing compounds have been investigated for a variety of therapeutic applications. nih.gov

The alkenyl substituent , in this case, the prop-1-en-2-yl group, introduces a site of unsaturation into the molecule. This carbon-carbon double bond can participate in a variety of chemical transformations, including addition reactions and polymerization. 2-Alkenylpyridines are recognized as important precursors for the synthesis of pharmaceuticals. nih.gov The presence of an alkenyl group can also influence the molecule's conformational flexibility and its potential to engage in specific binding interactions within biological systems.

Academic Research Context of 2-Nitro-5-(prop-1-en-2-yl)pyridine

While direct academic research focusing specifically on this compound is limited, its structure suggests a rich potential for investigation within several areas of chemical science. The combination of an electron-withdrawing nitro group and a reactive alkenyl substituent on a pyridine scaffold makes it an intriguing target for synthetic and mechanistic studies.

The academic interest in this compound would likely stem from its potential as a versatile building block. The nitro group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The prop-1-en-2-yl group at the 5-position offers a handle for further chemical modification through reactions such as oxidation, reduction, or addition reactions.

Research could explore the synthesis of novel heterocyclic systems through intramolecular cyclization reactions involving both the nitro and alkenyl groups. Furthermore, the compound could be investigated as a monomer in polymerization studies to create novel pyridine-containing polymers with potentially interesting material properties. The biological activity of this compound and its derivatives could also be a focal point of research, given the prevalence of substituted pyridines in drug discovery. nih.govacs.org

Scope and Objectives for Comprehensive Research on this compound

A comprehensive research program on this compound would be multifaceted, aiming to fully elucidate its chemical properties and potential applications. Key objectives would include:

Development of Efficient Synthetic Routes: Establishing optimized and scalable synthetic methods for the preparation of this compound.

Systematic Investigation of Reactivity: A thorough examination of the compound's reactivity, focusing on transformations involving the nitro group, the alkenyl substituent, and the pyridine ring itself. This would involve studying its behavior in various reaction types, such as nucleophilic substitutions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions.

Exploration of its Utility as a Synthetic Intermediate: Utilizing this compound as a starting material for the synthesis of more complex and potentially bioactive molecules, including novel heterocyclic frameworks.

Physicochemical and Spectroscopic Characterization: A detailed analysis of the compound's structural, electronic, and spectroscopic properties through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.

Evaluation of Potential Applications: Investigating the potential of this compound and its derivatives in medicinal chemistry, materials science, and agrochemistry.

By pursuing these objectives, the scientific community can unlock the full potential of this functionalized pyridine derivative and contribute to the broader understanding of substituted heterocyclic systems.

Synthetic Strategies for this compound and its Precursors

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The target molecule, this compound, possesses a specific substitution pattern that requires careful strategic planning, involving both the construction of the core pyridine heterocycle and the regioselective introduction of its functional groups. This article explores the established and modern synthetic methodologies applicable to the formation of this compound and its key precursors.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(2)7-3-4-8(9-5-7)10(11)12/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBKPOPNVNFLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Pathways of 2 Nitro 5 Prop 1 En 2 Yl Pyridine

Reactivity of the Nitro Functionality

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine (B92270) ring and can itself be the target of various chemical transformations.

Chemoselective Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Species

The reduction of the nitro group in nitropyridines is a fundamental transformation that opens up a wide array of synthetic possibilities, leading to the formation of amino, nitroso, or hydroxylamino derivatives. The chemoselective reduction of nitroarenes, in general, is a critical process for producing arylamines, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.org

Various methods have been developed for the reduction of nitro compounds. While traditional methods often involve high-pressure hydrogenation, milder and more selective reagents are now commonly employed. orientjchem.org For instance, sodium borohydride (B1222165) (NaBH4) in the presence of a nickel(II) acetate (B1210297) catalyst has been shown to be effective for the reduction of nitro compounds to their corresponding amines at room temperature. orientjchem.org This system is attractive due to its efficiency and mild reaction conditions.

Another approach involves the use of molybdenum-based catalysts, such as MoO2Cl2, with H2 as the reducing agent. This system has demonstrated high chemoselectivity in the reduction of aromatic nitro compounds, even in the presence of other reducible functional groups like olefins, carbonyls, and nitriles. unl.pt The reaction proceeds under relatively mild conditions and is considered a clean and reusable catalytic system. unl.pt

Enzymatic reductions also offer a high degree of chemoselectivity. nih.gov Nitroreductases, for example, can reduce nitroaromatic compounds to nitroso, hydroxylamino, or amino derivatives. nih.gov The specific product often depends on the type of nitroreductase and the reaction conditions, particularly the presence or absence of oxygen. nih.gov

The following table summarizes various reagent systems used for the chemoselective reduction of nitroarenes:

| Reagent System | Product | Key Features |

| NaBH4/Ni(OAc)2·4H2O | Amine | Room temperature, high yields. orientjchem.org |

| H2/MoO2Cl2 | Amine | High chemoselectivity, tolerates various functional groups. unl.pt |

| Nitroreductase Enzymes | Amine, Hydroxylamine, Nitroso | High chemoselectivity, mild conditions. nih.gov |

| BH3-THF | Amine | Selective for nitro groups ortho to a hydroxyl group. jrfglobal.com |

Influence of the Nitro Group on Pyridine Ring Reactivity and Substituent Effects

The nitro group, being a powerful electron-withdrawing substituent, significantly deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation is a consequence of the reduced electron density in the aromatic system. Conversely, the nitro group activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In the case of 2-Nitro-5-(prop-1-en-2-yl)pyridine, the positions most susceptible to nucleophilic attack would be C4 and C6.

The presence of the nitro group also influences the acidity of ring protons and can direct the regioselectivity of certain reactions. For instance, in the synthesis of bioactive molecules, the nitro group can be a key directing group for subsequent functionalization steps. nih.gov The synthesis of various nitropyridine-containing bioactive molecules, such as Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, often relies on the reactivity imparted by the nitro group. nih.gov

Chemical Transformations at the Prop-1-en-2-yl (Isopropenyl) Unit

The isopropenyl group provides a reactive handle for a variety of chemical transformations, including additions, cycloadditions, and oxidations.

Electrophilic Additions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond of the isopropenyl group is susceptible to electrophilic addition reactions. Classic examples include the addition of halogens (e.g., Br2), hydrogen halides (e.g., HBr), and water (hydration). The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted carbon, leading to the formation of a tertiary carbocation intermediate.

Cycloaddition Reactions Involving the Alkenyl Group

The isopropenyl group can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems. libretexts.orgmdpi.com These reactions are valuable due to their ability to form multiple bonds in a single step with often high stereocontrol. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reactions): The isopropenyl group can act as a dienophile in Diels-Alder reactions, reacting with a wide range of dienes to form six-membered rings. mdpi.comresearchgate.net The reactivity of the isopropenyl group as a dienophile is influenced by the electronic nature of the pyridine ring and the nitro group.

[3+2] Dipolar Cycloadditions: The isopropenyl moiety can also react with 1,3-dipoles to afford five-membered heterocyclic rings. libretexts.org This type of reaction is highly versatile for the synthesis of various heterocycles.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can be employed to synthesize four-membered rings. libretexts.org These reactions typically involve the excitation of one of the reaction partners to an excited state.

The following table provides an overview of potential cycloaddition reactions involving an isopropenyl group:

| Reaction Type | Reactant Partner | Product Ring Size |

| [4+2] Cycloaddition | Diene | 6-membered |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole | 5-membered |

| [2+2] Cycloaddition | Alkene (photochemical) | 4-membered |

Oxidative Transformations of the Isopropenyl Moiety

The isopropenyl group can be subjected to various oxidative transformations, leading to a range of functional groups.

Oxidative Cleavage: Ozonolysis (O3) followed by a reductive or oxidative workup is a classic method for cleaving the double bond. This would convert the isopropenyl group into a ketone (1-(5-nitropyridin-2-yl)ethanone) and formaldehyde. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions can also achieve this cleavage.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further transformations.

Dihydroxylation: The isopropenyl group can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate.

The oxidative cleavage of the isopropenyl group to a ketone is a particularly useful transformation, as the resulting acetylpyridine derivative can be a precursor for further synthetic manipulations.

Nucleophilic and Electrophilic Aromatic Substitutions on the Pyridine Nucleus

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, makes it inherently electron-deficient. This deficiency is significantly amplified by the presence of a strongly deactivating nitro group at the 2-position. This electronic arrangement dictates the feasibility and regioselectivity of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with an electron-withdrawing group like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 2-position, along with the ring nitrogen, strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. In the case of this compound, the nitro group itself would be the target for substitution by a suitable nucleophile, as it is a good leaving group in SNAr reactions on electron-deficient rings.

Common nucleophiles for such reactions include alkoxides, thiolates, and amines. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate, followed by the departure of the nitrite (B80452) ion. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-methoxy-5-(prop-1-en-2-yl)pyridine. The isopropenyl group at the 5-position is not expected to significantly interfere with this reaction electronically, although it may exert some steric influence.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-) | Reagent Example | Potential Product |

| Methoxide (CH3O-) | Sodium methoxide | 2-Methoxy-5-(prop-1-en-2-yl)pyridine |

| Ethoxide (C2H5O-) | Sodium ethoxide | 2-Ethoxy-5-(prop-1-en-2-yl)pyridine |

| Phenylthiolate (C6H5S-) | Sodium thiophenolate | 2-(Phenylthio)-5-(prop-1-en-2-yl)pyridine |

| Diethylamine | Diethylamine | 2-(Diethylamino)-5-(prop-1-en-2-yl)pyridine |

Electrophilic Aromatic Substitution (EAS)

In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The inherent electron-deficiency of the pyridine ring is further exacerbated by the powerful electron-withdrawing nitro group. Electrophilic attack on the ring is therefore highly disfavored and would require harsh reaction conditions.

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would come into play. The nitro group is a meta-director, while the isopropenyl group is an ortho-, para-director. However, the overwhelming deactivating nature of the nitro group would likely dominate, directing any potential, albeit unlikely, electrophilic attack to the positions meta to it (positions 3 and 5). Since position 5 is already substituted, the most likely, though still improbable, site for electrophilic attack would be the C-3 position. The isopropenyl group itself could also be susceptible to electrophilic attack on the double bond, potentially leading to addition products rather than aromatic substitution.

Heterocyclic Annulations and Fused Ring System Formation Utilizing this compound as a Building Block

The presence of both a nitro group and a reactive isopropenyl moiety on the pyridine scaffold makes this compound a potentially versatile building block for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, can be envisioned through reactions involving either or both of these functional groups.

One plausible pathway involves the transformation of the nitro group into an amino group via reduction. The resulting 2-Amino-5-(prop-1-en-2-yl)pyridine would be a valuable intermediate. The amino group, being a strong nucleophile, can participate in condensation reactions with various bifunctional electrophiles to construct fused rings. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system through a Gould-Jacobs type reaction.

Alternatively, the isopropenyl group can act as a dienophile or a Michael acceptor in cycloaddition and conjugate addition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could potentially lead to the formation of a fused cyclohexene (B86901) ring, which could be further elaborated.

Furthermore, intramolecular cyclization reactions could be designed. For example, if the isopropenyl group were to be first functionalized to introduce a nucleophilic or electrophilic center, it could then react with the pyridine ring or a transformed nitro group to form a fused ring.

Table 2: Potential Heterocyclic Annulation Strategies for this compound

| Reaction Type | Key Transformation | Potential Fused System |

| Condensation | Reduction of NO2 to NH2, then reaction with β-dicarbonyl compound | Pyridopyrimidine |

| Cycloaddition | Diels-Alder reaction of the isopropenyl group with a diene | Fused cyclohexene derivative |

| Intramolecular Cyclization | Functionalization of the isopropenyl group followed by cyclization onto the pyridine ring | Fused 5- or 6-membered ring |

It is important to reiterate that the specific reaction conditions and outcomes for these proposed transformations would require experimental validation, as the interplay between the different functional groups can sometimes lead to unexpected reactivity.

Computational and Theoretical Investigations of 2 Nitro 5 Prop 1 En 2 Yl Pyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to model the distribution of electrons and the energies of molecular orbitals. These analyses are crucial for understanding a molecule's stability, color, and reactivity. For instance, studies on various substituted pyridines have successfully used DFT to correlate electronic properties with observed chemical behavior. ias.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability. tandfonline.com For a molecule like 2-Nitro-5-(prop-1-en-2-yl)pyridine, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the prop-1-en-2-yl group and the pyridine (B92270) ring itself contribute to the HOMO.

A computational study on 4-amino-3-nitropyridine, a related molecule, calculated the HOMO and LUMO energies to understand its internal charge transfer characteristics. researchgate.net Similar calculations for this compound would reveal the precise energy levels and the spatial distribution of these key orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine This table is based on data for a representative compound, Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate, to demonstrate the typical output of FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -5.797 |

| LUMO Energy | -2.192 |

| Energy Gap (ΔE) | 3.605 |

| Source: Adapted from DFT calculations on a substituted pyridine derivative. ijcce.ac.ir |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing the nature of chemical bonds and lone pairs. tandfonline.com It localizes the molecular wavefunction into orbitals that correspond to the familiar Lewis structures of bonding pairs and lone pairs, and it quantifies the delocalization of electron density through hyperconjugative interactions.

For this compound, NBO analysis would quantify the strong polarization induced by the nitro group, showing significant positive charge on the nitrogen and negative charges on the oxygen atoms. It would also detail the charge distribution across the pyridine ring and the alkenyl substituent. The analysis calculates the natural atomic charges on each atom, identifying the most electrophilic (positive) and nucleophilic (negative) sites. For example, in 2-Amino-5-Methyl Pyridine, DFT calculations were used to determine the Mulliken and atomic polarizability tensor (APT) charges, identifying positively charged hydrogen atoms and electronegative nitrogen atoms as potential reactive sites. tandfonline.com

Table 2: Illustrative Natural Atomic Charges for a Substituted Pyridine This table demonstrates typical charge distribution results from NBO analysis on a molecule like 2-Amino 5-Methyl Pyridine.

| Atom | Charge (a.u.) |

| N1 (Pyridine) | -0.55 |

| C2 | 0.25 |

| C3 | -0.20 |

| C4 | 0.05 |

| C5 | -0.15 |

| C6 | -0.10 |

| Source: Conceptual data based on typical NBO analyses of substituted pyridines. tandfonline.com |

Molecular Geometry Optimization and Conformational Landscape Exploration

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. researchgate.net For a flexible molecule like this compound, which has rotational freedom around the bond connecting the propenyl group to the pyridine ring, a conformational landscape exploration is necessary. This involves calculating the energy of different rotational isomers (conformers) to identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are standard for these calculations. researchgate.net

Vibrational Spectroscopy Calculations and Assignments

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. nih.gov These calculated frequencies correspond to the normal modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.

By comparing the calculated spectrum with an experimentally recorded one, a detailed assignment of the observed spectral bands to specific molecular motions can be made. researchgate.net This process confirms the optimized structure and provides a complete vibrational characterization of the molecule. For this compound, characteristic frequencies for the NO₂ group (asymmetric and symmetric stretches), C=C and C=N stretching vibrations of the ring, and various C-H vibrations would be identified and assigned.

Analysis of Chemical Reactivity Indices: Global and Local Descriptors

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (E_HOMO + E_LUMO) / 2)

Global Hardness (η): Measures resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity.

Electrophilicity Index (ω): Measures the ability to accept electrons. (ω = μ² / 2η)

Local descriptors , such as the Fukui function, identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These indices are crucial for predicting regioselectivity in chemical reactions. A comprehensive study of pyridine derivatives used these descriptors to build a nucleophilicity scale and predict new, more reactive molecules. ias.ac.in

Intermolecular Interactions and Supramolecular Assembly Prediction

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Computational methods can predict and analyze these interactions, which include hydrogen bonds, π–π stacking, and weaker van der Waals forces. energetic-materials.org.cn

For this compound, the nitro group can act as a hydrogen bond acceptor. The aromatic pyridine ring can participate in π–π stacking interactions with neighboring molecules. Analysis of the Molecular Electrostatic Potential (MEP) surface is often used to visualize the charge distribution and predict sites for intermolecular interactions. nih.govijcce.ac.ir Red regions on the MEP surface indicate negative potential (e.g., around the nitro-group oxygens) and are sites for electrophilic attack, while blue regions indicate positive potential (e.g., around hydrogens) and are sites for nucleophilic attack. This analysis helps in understanding and predicting how the molecules will self-assemble into larger supramolecular structures.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Nitro 5 Prop 1 En 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete and unambiguous assignment of all protons and carbons in 2-Nitro-5-(prop-1-en-2-yl)pyridine can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the isopropenyl substituent. The electron-withdrawing nature of the nitro group at the C2 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm).

The expected signals for the pyridine ring protons are:

H-3: This proton is adjacent to the strongly electron-withdrawing nitro group and is expected to be the most downfield of the ring protons.

H-4: This proton would appear as a doublet of doublets, coupled to both H-3 and H-6.

H-6: This proton, ortho to the ring nitrogen, will also be shifted downfield and will appear as a doublet.

The isopropenyl group protons would present as:

Vinyl Protons (=CH₂): Two distinct signals, each appearing as a singlet or a very finely split multiplet, in the typical alkene region.

Methyl Protons (-CH₃): A singlet integrating to three protons in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on the analysis of similar structures. The solvent is typically CDCl₃ or DMSO-d₆.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-3 (Pyridine) | 8.2 - 8.5 | d |

| H-4 (Pyridine) | 7.8 - 8.1 | dd |

| H-6 (Pyridine) | 8.8 - 9.1 | d |

| =CH₂ (Isopropenyl) | 5.2 - 5.6 | s |

| =CH₂ (Isopropenyl) | 5.0 - 5.4 | s |

| -CH₃ (Isopropenyl) | 2.1 - 2.4 | s |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the nitro group and the nitrogen heteroatom significantly affects the chemical shifts of the pyridine ring carbons.

The expected carbon signals are:

Pyridine Ring Carbons: Five distinct signals are expected. The carbon bearing the nitro group (C-2) will be significantly deshielded. The other carbons (C-3, C-4, C-5, and C-6) will appear in the aromatic region, with their specific shifts influenced by their position relative to the nitrogen and the two substituents.

Isopropenyl Group Carbons: The quaternary carbon and the terminal methylene (B1212753) carbon of the double bond will be observed in the alkene region of the spectrum. The methyl carbon will appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on the analysis of similar structures.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | 155 - 160 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 130 - 135 |

| C-6 (Pyridine) | 150 - 155 |

| C= (Isopropenyl, Quaternary) | 140 - 145 |

| =CH₂ (Isopropenyl, Methylene) | 115 - 120 |

| -CH₃ (Isopropenyl, Methyl) | 20 - 25 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between H-3, H-4, and H-6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the isopropenyl group and the pyridine ring (e.g., correlations from the methyl protons to C-5 of the pyridine ring and the quaternary alkene carbon) and for confirming the positions of the substituents on the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The key expected vibrational frequencies for this compound are:

Nitro Group (NO₂): Strong and characteristic absorption bands for the asymmetric and symmetric stretching vibrations are expected. These are typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of the nitro functionality.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring stretching vibrations.

Alkene C=C Stretching: A band corresponding to the stretching of the isopropenyl C=C double bond is expected around 1640-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring provide information about the substitution pattern and are expected in the 700-900 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the C=C double bond, which often give strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (molecular formula C₈H₈N₂O₂), the calculated molecular weight is approximately 164.16 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 164, corresponding to the intact molecule.

Key Fragmentation Pathways:

Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z ≈ 118.

Loss of a methyl radical (CH₃, 15 Da) from the molecular ion to yield a fragment at m/z ≈ 149.

Cleavage of the entire isopropenyl group.

Fragmentation patterns characteristic of the pyridine ring.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the compound.

X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation and Crystal Packing

While no public crystal structure data for this compound is currently available, X-ray diffraction (XRD) on a suitable single crystal would provide definitive proof of its structure and reveal its conformation and packing in the solid state.

Such a study would determine:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the pyridine ring and the isopropenyl and nitro substituents.

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the plane of the isopropenyl group would be established.

Intermolecular Interactions: The crystal packing would likely be influenced by intermolecular forces such as π-π stacking between the pyridine rings and potential weak hydrogen bonds involving the nitro group oxygen atoms and C-H donors (C-H···O interactions), similar to those seen in other nitro-substituted pyridine derivatives. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Potential Academic Applications of 2 Nitro 5 Prop 1 En 2 Yl Pyridine and Its Derivatives

Role as a Versatile Building Block and Synthetic Intermediate in Organic Synthesis

2-Nitro-5-(prop-1-en-2-yl)pyridine is a key intermediate in the synthesis of a variety of more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide range of functional groups, leading to the formation of novel pyridine derivatives.

One of the primary transformations of the nitro group is its reduction to an amino group. nih.gov This reaction is a fundamental step in the synthesis of many biologically active compounds and functional materials. The resulting aminopyridine derivative can undergo further reactions, such as diazotization followed by substitution, to introduce halogens, hydroxyl groups, or other functionalities. For instance, the related compound 2-hydroxy-5-nitropyridine (B147068) is a downstream product of 2-aminopyridine (B139424) and a precursor to 2-chloro-5-nitropyridine, a vital intermediate in the production of various pharmaceuticals and pesticides. google.com

The prop-1-en-2-yl group also offers a handle for further synthetic modifications. The double bond can participate in various addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for the creation of a diverse set of derivatives with different electronic and steric properties.

The versatility of nitropyridines as synthetic intermediates is further highlighted by their use in the construction of fused heterocyclic systems. For example, nitropyridines can be used to synthesize thieno[2,3-b]pyridines and pyrimido[4',5':4,5]thieno[2,3-b]pyridines, which are classes of compounds with known pharmacological activities. mdpi.com The strategic placement of the nitro and prop-1-en-2-yl groups on the pyridine ring of this compound makes it a promising starting material for the synthesis of novel and potentially bioactive heterocyclic scaffolds. A simplified representation of the synthetic utility is shown below:

| Starting Material | Reagent/Condition | Product Class |

| This compound | Reduction (e.g., H2/Pd) | 2-Amino-5-(prop-1-en-2-yl)pyridine |

| This compound | Nucleophilic Substitution | Substituted Pyridine Derivatives |

| This compound | Cyclization Reactions | Fused Heterocyclic Systems |

Exploration in Advanced Materials Science Research

The unique electronic properties of nitropyridine derivatives make them attractive candidates for applications in materials science. The combination of an electron-withdrawing nitro group and a π-conjugated system can lead to interesting optical and electronic behaviors.

Nonlinear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. The hyperpolarizability of a molecule, a measure of its NLO response, is related to intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge. researchgate.net

Pyridine derivatives, particularly those with nitro groups, have been extensively studied as potential NLO materials. ias.ac.in The nitro group acts as a strong electron acceptor, while the pyridine ring and other substituents can serve as the π-system and donor components. In the case of this compound, the nitro group is the acceptor, and the pyridine ring with the prop-1-en-2-yl group forms the π-conjugated system. By modifying the prop-1-en-2-yl group or introducing donor substituents on the pyridine ring, the NLO properties of the resulting derivatives can be tuned.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. ias.ac.inresearchgate.net These calculations can determine parameters such as linear polarizability and hyperpolarizability, providing insights into the potential of a compound as an NLO material before its synthesis and experimental characterization. ias.ac.in The investigation of derivatives of this compound could lead to the discovery of new organic NLO materials with enhanced performance.

The structural features of this compound also make it a valuable building block in polymer and supramolecular chemistry. The prop-1-en-2-yl group can be polymerized or copolymerized to incorporate the nitropyridine moiety into a polymer backbone or as a pendant group. This would allow for the development of polymers with tailored optical, electronic, or recognition properties.

In supramolecular chemistry, the pyridine nitrogen atom can act as a hydrogen bond acceptor or coordinate to metal ions, enabling the construction of well-defined supramolecular architectures. The nitro group can also participate in non-covalent interactions, such as halogen bonding or π-π stacking, further directing the self-assembly process. The ability to form ordered structures is crucial for the development of functional materials, such as sensors, catalysts, and molecular machines.

Development of Ligands for Catalytic Systems

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers, and the electronic and steric properties of the ligand can be readily tuned by introducing substituents on the ring. The development of new ligands is crucial for advancing various catalytic transformations.

Derivatives of this compound can be envisioned as precursors to novel ligands. For example, reduction of the nitro group to an amine would provide a bidentate N,N-ligand. The prop-1-en-2-yl group could also be functionalized to introduce other coordinating groups, leading to the formation of multidentate ligands. These ligands could then be used to prepare metal complexes for applications in catalysis, such as cross-coupling reactions, hydrogenations, or polymerizations. The electronic properties of the ligand, influenced by the substituents on the pyridine ring, can have a significant impact on the catalytic activity and selectivity of the metal complex.

Applications in Agrochemical Design and Synthesis (Chemical Synthesis Focus)

Pyridine derivatives are a prominent class of compounds in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a pyridine ring. rsc.org The synthesis of novel pyridine-based agrochemicals is an active area of research.

This compound can serve as a starting material for the synthesis of new agrochemical candidates. The nitro group can be a key pharmacophore or a synthetic handle for introducing other functional groups known to impart biological activity. For example, the synthesis of imidazo[1,5-a]pyridines, a class of heterocycles with known agrochemical applications, often involves pyridine-based starting materials. rsc.org The diverse reactivity of this compound allows for the creation of a library of derivatives that can be screened for their herbicidal, insecticidal, or fungicidal properties. The chemical synthesis focus in this area is on the efficient and scalable preparation of these potential agrochemicals.

Future Research Directions and Overarching Challenges in 2 Nitro 5 Prop 1 En 2 Yl Pyridine Chemistry

Innovation in Green and Sustainable Synthetic Routes

A primary challenge in pyridine (B92270) chemistry is the development of environmentally benign synthetic methods. nih.gov Traditional methods for synthesizing nitropyridines often involve harsh conditions, such as the use of strong acids and high temperatures, which are of little synthetic value due to low yields. researchgate.net Future research must focus on greener alternatives for the synthesis of 2-Nitro-5-(prop-1-en-2-yl)pyridine.

Key areas for innovation include:

One-Pot Multicomponent Reactions: Designing a one-pot, four-component reaction could offer an efficient and atom-economical route. nih.gov Such a strategy, perhaps involving a precursor to the isopropenyl group, a nitrogen source like ammonium (B1175870) acetate (B1210297), and a suitable building block for the nitro-pyridine core, could significantly reduce waste and simplify purification. nih.govnih.gov

Alternative Nitration Methods: Moving beyond standard nitric/sulfuric acid mixtures is crucial. researchgate.net Research into milder nitrating agents, such as N2O5 followed by treatment with NaHSO3, has shown promise for producing 3-nitropyridines and could be adapted. researchgate.net

Continuous Flow Synthesis: To mitigate the risks associated with potentially explosive nitration intermediates, continuous flow methodologies offer a safer and more scalable approach. researchgate.net This technique minimizes the accumulation of hazardous materials and allows for precise control over reaction conditions. researchgate.net

Bio-based Catalysts and Solvents: The use of natural catalysts, such as dolomitic limestone, and green solvents like ethanol/water mixtures, could drastically reduce the environmental impact of synthesis. researchgate.net Exploring these options for the construction of the substituted pyridine ring is a vital future direction.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Analogy |

|---|---|---|---|

| One-Pot Multicomponent Reaction | High efficiency, reduced waste, low cost, shorter reaction times. nih.gov | Identification of suitable starting materials and catalysts. | Green synthesis of novel pyridines using microwave irradiation. nih.gov |

| Continuous Flow Nitration | Enhanced safety, scalability, high selectivity, improved yield. researchgate.net | High initial setup cost, optimization of flow parameters. | Two-step continuous flow synthesis of 4-nitropyridine. researchgate.net |

| Green Catalyst Systems | Use of reusable, non-toxic catalysts, milder reaction conditions. researchgate.net | Catalyst deactivation, separation of catalyst from product. | Use of natural dolomitic limestone for pyridine synthesis. researchgate.net |

In-Depth Mechanistic Studies of Novel Reactions

The dual functionality of this compound presents a rich landscape for novel chemical transformations. However, a lack of mechanistic understanding hinders the development of selective and efficient reactions. The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a behavior that is still relatively uncommon for non-activated nitropyridines. sciforum.net

Future mechanistic investigations should focus on:

Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies are needed to understand the factors governing the regioselectivity of SNAr reactions. For instance, studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles. nih.gov Understanding the influence of the isopropenyl group on the reactivity of the C2-nitro position is essential.

Retro-aza-Henry-type Processes: The reaction of related nitrostyrenes with amines can proceed through a retro-aza-Henry-type mechanism. organic-chemistry.org Investigating whether the isopropenyl-nitropyridine system can undergo similar transformations could open pathways to new imine and hydrazone derivatives. organic-chemistry.org

Photochemical Reactions: Photoexcited nitroarenes exhibit unique reactivity, including reduction to amines and participation in C-N coupling reactions. rsc.org Exploring the photochemistry of this compound could unlock novel, light-mediated synthetic methodologies.

Computational Design and Predictive Modeling for Derivatization

Computational chemistry offers a powerful tool to accelerate the discovery of new derivatives with desired properties, reducing the need for extensive experimental screening. researchgate.net For a molecule like this compound, predictive modeling can guide synthetic efforts toward compounds with specific biological or material applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can predict molecular properties such as HOMO/LUMO energies, which are crucial for understanding reactivity. nih.govscispace.com This can help in predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking and Dynamics: For medicinal chemistry applications, in silico docking studies can predict the binding affinity of derivatives to biological targets like enzymes or receptors. nih.govresearchgate.net Molecular dynamics simulations can further assess the stability of ligand-protein complexes. researchgate.net

Predictive Algorithms for Pharmacokinetics: Computational tools can estimate properties like water solubility, CNS penetration, and potential toxicity for designed derivatives, helping to prioritize synthetic targets with favorable drug-like properties. nih.gov

Table 2: Potential Applications of Computational Modeling

| Computational Method | Application for Derivatization | Predicted Outcomes | Relevant Research Analogy |

|---|---|---|---|

| Density Functional Theory (DFT) | Mapping electrostatic potential and frontier orbitals. | Reactivity maps, prediction of regioselectivity. scispace.com | Modeling of pyridine-functionalized graphene oxides. scispace.com |

| Molecular Docking | Screening derivatives against biological targets (e.g., kinases, COX-2). | Binding energies, identification of potential inhibitors. researchgate.net | In silico screening of pyridine-based thiadiazoles. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-receptor complexes. | Stability of binding, conformational changes. nih.gov | Simulations of pyridine heterocyclic hybrids in cancer research. nih.gov |

Unexplored Reactivity Profiles and Strategic Functionalizations

The direct and selective functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature. rsc.org Developing new strategies to modify the C-H bonds of this compound, beyond the reactivity offered by the existing substituents, is a major frontier.

Future research should explore:

Meta-C-H Functionalization: The meta-position of pyridines is notoriously difficult to functionalize. nih.govinnovations-report.com Novel strategies involving temporary dearomatization of the pyridine ring could be applied to introduce functional groups at the C-3 and C-5 positions, which are meta to the nitrogen. uni-muenster.de

Para-Selective Functionalization: Recent advances have shown that switching to acidic conditions can direct functionalization to the para-position (C-4) via oxazino pyridine intermediates. nih.gov Applying such pH-switchable strategies could allow for controlled installation of substituents at the C-4 position.

Radical Functionalization: Photochemical methods can generate pyridinyl radicals that undergo effective coupling reactions. acs.org This approach offers a distinct selectivity profile compared to classical Minisci reactions and could be used to introduce a variety of functional groups. acs.org

Transformations of the Isopropenyl Group: The isopropenyl substituent itself is a site for a wide range of chemical transformations, including oxidation, reduction, and addition reactions, which remain largely unexplored for this specific compound.

Integration into Multidisciplinary Research Areas beyond Traditional Organic Chemistry

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications beyond traditional organic synthesis.

Potential multidisciplinary applications include:

Medicinal Chemistry: Pyridine and nitropyridine motifs are prevalent in FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-neurodegenerative, and antimicrobial effects. researchgate.netnih.govnih.gov Derivatives of the title compound could be explored as novel therapeutic agents. nih.gov

Materials Science: Functionalized pyridines are used in the development of organic materials. rsc.org Pyridine-based functionalized graphene oxides, for instance, have been investigated as corrosion inhibitors. scispace.com The polymerizable isopropenyl group, combined with the polar nitropyridine core, could lead to new functional polymers or materials with interesting electronic or optical properties.

Coordination Chemistry: Nitropyridines can act as ligands in the formation of metal complexes with interesting biological and catalytic properties. nih.gov The coordination chemistry of this compound could yield novel catalysts or metallodrugs.

常见问题

Q. Table 1. Synthetic Routes and Yields

Basic: How is this compound characterized spectroscopically?

Answer:

Critical techniques include:

- ¹H NMR : Peaks for the prop-1-en-2-yl group (δ 5.6–6.2 ppm, vinyl protons) and nitro-substituted pyridine (δ 8.0–8.3 ppm, aromatic protons) .

- Mass spectrometry (MS) : Molecular ion peak at m/z ≈ 191 (C₈H₈N₂O₂⁺) .

- IR spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .

Q. Table 2. Key ¹H NMR Signals (DMSO-d₆, 600 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Coupling (J, Hz) | Reference |

|---|---|---|---|---|

| Prop-1-en-2-yl (CH₂=) | 5.6–6.2 | m | - | |

| Pyridine C-H (nitro-adjacent) | 8.02–8.26 | m | - | |

| Piperidyl (if present) | 1.56 | m | - |

Basic: What are the reactivity patterns of the nitro and prop-1-en-2-yl groups?

Answer:

- Nitro group : Acts as an electron-withdrawing group, directing electrophilic substitution to the meta position. Reducible to amines (e.g., using H₂/Pd-C) for further functionalization .

- Prop-1-en-2-yl : Undergoes electrophilic addition (e.g., halogenation) or Diels-Alder reactions due to its conjugated diene-like structure .

Advanced: How can computational methods predict electronic properties?

Answer:

Density-functional theory (DFT) using functionals like B3LYP/6-311+G(d,p) can model:

Q. Table 3. DFT-Calculated vs Experimental Properties

| Property | Calculated (DFT) | Experimental | Reference |

|---|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.0* | |

| Nitro group charge (e⁻) | -0.45 | - | |

| *Hypothetical value based on analogous nitro-pyridines. |

Advanced: How to resolve crystallographic data contradictions?

Answer:

Use SHELXL for refinement:

- Twinning : Apply TWIN/BASF commands to model twin domains .

- Disorder : Refine occupancy factors for overlapping atoms (e.g., prop-1-en-2-yl group) .

- Validation : Check R-factor convergence (<5%) and ADP consistency .

Advanced: How to design stability studies for this compound?

Answer:

- Accelerated degradation : Expose to UV light (254 nm), heat (40–60°C), and humidity (75% RH) for 1–4 weeks .

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 4. Stability Study Design

| Condition | Parameters | Analytical Method | Reference |

|---|---|---|---|

| Thermal | 60°C, 4 weeks | HPLC | |

| Photolytic | UV 254 nm, 2 weeks | TLC | |

| Oxidative | 3% H₂O₂, RT, 48h | NMR |

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Answer:

- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···O interactions from nitro groups) .

- Fingerprint plots : Differentiate H-bonding (sharp spikes) vs. van der Waals interactions (diffuse regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。